molecular formula C10H14N2 B13581844 4-Methyl-3-(pyrrolidin-2-yl)pyridine

4-Methyl-3-(pyrrolidin-2-yl)pyridine

Cat. No.: B13581844
M. Wt: 162.23 g/mol
InChI Key: AUJXLXHLVULNCZ-UHFFFAOYSA-N
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Description

4-Methyl-3-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(pyrrolidin-2-yl)pyridine typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine core. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-pyridinecarboxaldehyde with 2-pyrrolidinone under acidic conditions can yield the desired compound .

Industrial Production Methods: Industrial production methods often involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of catalysts to enhance reaction efficiency and yield. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to facilitate the formation of the pyrrolidine-pyridine bond .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrrolidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

4-Methyl-3-(pyrrolidin-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its role in drug discovery, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a precursor for

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

4-methyl-3-pyrrolidin-2-ylpyridine

InChI

InChI=1S/C10H14N2/c1-8-4-6-11-7-9(8)10-3-2-5-12-10/h4,6-7,10,12H,2-3,5H2,1H3

InChI Key

AUJXLXHLVULNCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2CCCN2

Origin of Product

United States

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